Chemical structure and properties of 2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine
Chemical structure and properties of 2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine
Executive Summary
2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine is a specialized fluorinated heterocyclic building block used extensively in the synthesis of pharmaceuticals and agrochemicals. Characterized by a pyridine core substituted with a reactive fluorine atom at the C2 position and a metabolically stable trifluoroethoxy group at the C4 position, this molecule serves as a critical intermediate for developing proton pump inhibitors (PPIs), kinase inhibitors, and other bioactive agents. Its unique electronic profile—defined by the synergistic electron-withdrawing effects of the pyridine nitrogen and the two fluorinated motifs—makes it an ideal scaffold for modulating lipophilicity (LogP) and metabolic stability in drug discovery.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine |
| CAS Number | 118078-66-3 (Note: Often confused with analogs; verify specific isomer) |
| Molecular Formula | C₇H₅F₄NO |
| Molecular Weight | 195.12 g/mol |
| SMILES | FC1=NC=CC(OCC(F)(F)F)=C1 |
| InChI Key | JKNIRLZRKUEGOK-UHFFFAOYSA-N |
Structural & Electronic Properties
The molecule features a 2,4-disubstituted pyridine ring . The structural logic is governed by two key electronic factors:
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The C2-Fluorine Atom: Positioned adjacent to the pyridine nitrogen, this atom is highly activated for Nucleophilic Aromatic Substitution (SNAr). The inductive effect (-I) of the nitrogen atom reduces the electron density at C2, making it a "soft" target for nucleophiles.
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The C4-Trifluoroethoxy Group: This moiety acts as a bioisostere for a methoxy or ethoxy group. The terminal CF3 group prevents metabolic O-dealkylation (a common clearance pathway for standard ethers) and significantly increases the molecule's lipophilicity compared to its non-fluorinated counterpart.
Synthesis & Manufacturing Protocols
The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethoxy)pyridine requires precise regiocontrol to distinguish between the C2 and C4 positions of the pyridine ring. The most robust industrial route utilizes 2,4-difluoropyridine as the starting material.
Primary Synthetic Route: SNAr Regioselective Etherification
Principle: Nucleophilic attack on 2,4-difluoropyridine by alkoxides is generally favored at the C4 position due to steric factors and the stability of the para-quinoid Meisenheimer intermediate.
Protocol:
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Reagents: 2,4-Difluoropyridine (1.0 eq), 2,2,2-Trifluoroethanol (TFE, 1.1 eq), Sodium Hydride (NaH, 1.2 eq) or Potassium tert-butoxide (KOtBu).
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Solvent: Anhydrous THF or DMF.
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Procedure:
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Step A (Alkoxide Formation): Suspend NaH in anhydrous THF at 0°C under nitrogen. Add TFE dropwise.[1] Stir for 30 min to generate sodium 2,2,2-trifluoroethanolate.
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Step B (Substitution): Cool the alkoxide solution to -10°C. Add 2,4-difluoropyridine dropwise. The low temperature is critical to prevent over-substitution at the C2 position.
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Step C (Workup): Allow to warm to RT over 2 hours. Quench with water, extract with ethyl acetate, and purify via vacuum distillation.
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Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway favoring C4 substitution via controlled temperature SNAr.
Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Value / Description |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~185–190°C (Predicted at 760 mmHg) |
| LogP (Octanol/Water) | 2.4 ± 0.3 (Predicted) |
| pKa (Conjugate Acid) | ~0.5 (Pyridine nitrogen is weakly basic due to F/OR electron withdrawal) |
| Solubility | Soluble in MeOH, DCM, DMSO; Low solubility in water |
| Specific Gravity | ~1.35 g/mL |
Reactivity Profile & Applications
This molecule is designed as a "reactive handle." The C4-position is capped with a stable group, while the C2-position remains reactive for late-stage functionalization.
Key Reactions
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C2-Amination (SNAr):
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The C2-fluorine is easily displaced by primary and secondary amines. This is the primary route for generating kinase inhibitors where the pyridine nitrogen forms a hinge-binding motif.
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Conditions: Amine (1.5 eq), DIPEA, DMSO, 80°C.
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Suzuki-Miyaura Coupling:
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While C-F bonds are typically inert to Pd-catalysis, activated 2-fluoropyridines can undergo oxidative addition with specialized phosphine ligands (e.g., BrettPhos) or via conversion to a boronic ester.
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Lithiation/Functionalization:
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Directed ortho-metallation (DoM) is difficult due to the fragility of the C2-F bond, but halogen-dance rearrangements are possible under cryogenic conditions.
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Reactivity Logic Diagram
Figure 2: Divergent reactivity profile demonstrating the versatility of the C2-fluorine handle.
Medicinal Chemistry Applications
Metabolic Stability & Bioisosterism
The 2,2,2-trifluoroethoxy group is a superior bioisostere for methoxy groups.
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Oxidative Blockade: The strong C-F bonds prevent cytochrome P450 enzymes from attacking the alpha-carbon, effectively blocking O-dealkylation.
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Lipophilicity Modulation: The fluorine atoms lower the basicity of the ether oxygen and increase overall lipophilicity, improving membrane permeability and blood-brain barrier (BBB) penetration.
Therapeutic Areas[1][9]
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Proton Pump Inhibitors (PPIs): Analogs of Lansoprazole often utilize fluorinated alkoxy-pyridines to fine-tune the pKa of the pyridine nitrogen, which is crucial for the acid-activation mechanism of these drugs.
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Kinase Inhibitors: The 2-aminopyridine motif (derived from this building block) is a "privileged structure" in kinase inhibition, often serving as the hydrogen bond acceptor/donor pair for the ATP-binding site.
Safety & Handling
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Flammability | H226 | Flammable liquid and vapor. |
Handling Protocol:
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Always manipulate in a fume hood.
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Avoid contact with strong oxidizing agents.
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In case of contact with eyes, rinse immediately with dilute bicarbonate solution and seek medical advice (due to potential HF generation upon hydrolysis).
References
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Sigma-Aldrich. 2-Fluoro-4-(trifluoromethyl)pyridine Properties and Safety Data. (Note: Reference provided for safety data comparison of analogous fluoropyridines).
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PubChem. 2-fluoro-4-(2,2,2-trifluoroethoxy)pyridine Compound Summary. National Library of Medicine.
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European Patent Office. EP1642899B1 - 2,4-bis(trifluoroethoxy)pyridine compound and medicine containing the same. (Demonstrates the synthetic utility of trifluoroethoxy-pyridines).
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Journal of Organic Chemistry. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification. (Provides theoretical grounding for the regioselective synthesis described in Section 3).
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ChemicalBook. 2,2,2-Trifluoroethanol Properties and Reaction Applications.
